Antibacterial agent 124

Description

Properties

Molecular Formula |

C16H17ClFN3O2 |

|---|---|

Molecular Weight |

337.77 g/mol |

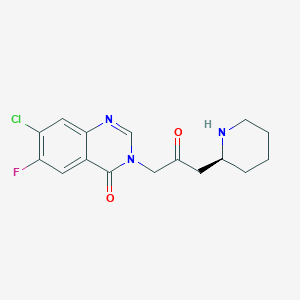

IUPAC Name |

7-chloro-6-fluoro-3-[2-oxo-3-[(2S)-piperidin-2-yl]propyl]quinazolin-4-one |

InChI |

InChI=1S/C16H17ClFN3O2/c17-13-7-15-12(6-14(13)18)16(23)21(9-20-15)8-11(22)5-10-3-1-2-4-19-10/h6-7,9-10,19H,1-5,8H2/t10-/m0/s1 |

InChI Key |

LZMOBHASNVDDQN-JTQLQIEISA-N |

Isomeric SMILES |

C1CCN[C@@H](C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)F)Cl |

Canonical SMILES |

C1CCNC(C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Antibacterial Agent 124 (MD-124)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial agent 124, identified as MD-124, is a potent small-molecule adjuvant that enhances the efficacy of existing antibiotics against multi-drug resistant (MDR) Gram-negative bacteria. MD-124 does not exhibit intrinsic antibacterial activity at its potentiating concentrations. Instead, its primary mechanism of action involves the targeted disruption of the outer membrane of Gram-negative bacteria through a specific interaction with lipopolysaccharide (LPS). This disruption leads to increased permeability of the outer membrane, allowing antibiotics that are normally excluded to penetrate the cell and reach their intracellular targets. This guide provides a comprehensive overview of the mechanism of action of MD-124, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Outer Membrane Permeabilization

The central mechanism of MD-124 revolves around its ability to selectively compromise the integrity of the Gram-negative outer membrane. This is achieved through a direct interaction with the lipopolysaccharide (LPS) component of the outer leaflet. Computational molecular dynamics simulations have suggested that MD-124 rapidly adsorbs to LPS molecules. This binding disrupts the stabilizing divalent cation cross-bridges within the LPS layer, leading to localized disorganization and increased permeability of the outer membrane.

This targeted disruption allows for the influx of a broad range of antibiotics that are typically ineffective against Gram-negative pathogens due to their inability to cross the outer membrane barrier. Consequently, MD-124 demonstrates a synergistic effect with antibiotics that have diverse mechanisms of action, effectively restoring their potency against resistant strains.

Logical Relationship of MD-124's Action

Putative Downstream Signaling Pathway: Envelope Stress Response

Disruption of the outer membrane integrity by MD-124 is a significant stressor for Gram-negative bacteria. This stress is detected by sophisticated surveillance systems known as envelope stress response (ESR) pathways. While direct experimental evidence linking MD-124 to specific ESRs is not yet available, based on its known mechanism, it is highly probable that MD-124 treatment activates one or more of these pathways, such as the Cpx and σE responses. These pathways are triggered by perturbations in the outer membrane and the accumulation of misfolded outer membrane proteins. Activation of these ESRs leads to a transcriptional reprogramming aimed at mitigating the damage and restoring envelope homeostasis.

Proposed Signaling Cascade

Quantitative Data Summary

The efficacy of MD-124 as an antibiotic adjuvant has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Synergistic Activity of MD-124 with Rifampicin against E. coli

| MD-124 Concentration (µg/mL) | Rifampicin MIC (µg/mL) | Sensitization Fold |

| 0 | 10 | 1 |

| 5 | 0.02 | 512 |

Data represents a significant potentiation of rifampicin's activity in the presence of a sub-inhibitory concentration of MD-124.

Table 2: Sensitization of Various Gram-Negative Bacteria to Rifampicin by MD-124 (5 µg/mL)

| Bacterial Species | Rifampicin MIC alone (µg/mL) | Rifampicin MIC with MD-124 (µg/mL) | Sensitization Fold |

| Acinetobacter baumannii | 5 | 0.04 | 125 |

| Klebsiella pneumoniae (MDR) | >320 | 10 | >32 |

| Salmonella Typhimurium (MDR) | 40 | <0.05 | >800 |

MDR: Multi-drug resistant. Data illustrates the broad-spectrum adjuvant activity of MD-124.

Detailed Experimental Protocols

Checkerboard Assay for Synergy Determination

This protocol is used to assess the synergistic interaction between MD-124 and a partner antibiotic.

Experimental Workflow:

Methodology:

-

Preparation of Reagents: Prepare two-fold serial dilutions of MD-124 and the antibiotic to be tested in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Plate Setup: In a 96-well microtiter plate, dispense 50 µL of the MD-124 dilutions along the rows and 50 µL of the antibiotic dilutions along the columns. This creates a matrix of various concentration combinations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the minimum inhibitory concentration (MIC) for each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FIC index of ≤ 0.5 indicates synergy.

Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the ability of MD-124 to permeabilize the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Methodology:

-

Bacterial Culture: Grow the desired Gram-negative bacterial strain to mid-log phase in a suitable broth.

-

Cell Preparation: Harvest the cells by centrifugation, wash twice with 5 mM HEPES buffer (pH 7.2), and resuspend in the same buffer to an optical density at 600 nm (OD600) of 0.5.

-

Assay Setup: In a black 96-well plate, add the bacterial suspension.

-

NPN Addition: Add NPN to a final concentration of 10 µM and measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

-

MD-124 Treatment: Add varying concentrations of MD-124 to the wells and immediately monitor the increase in fluorescence over time.

-

Data Analysis: The increase in NPN fluorescence is directly proportional to the degree of outer membrane permeabilization.

Cytotoxicity Assay

This protocol assesses the toxicity of MD-124 against mammalian cells.

Methodology:

-

Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Replace the culture medium with fresh medium containing two-fold serial dilutions of MD-124. Include a positive control (e.g., Triton X-100) and a negative control (vehicle).

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 atmosphere.

-

Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a commercially available cytotoxicity kit (e.g., measuring LDH release).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the cytotoxic concentration 50 (CC50).

Conclusion

Antibacterial agent MD-124 represents a promising strategy to combat antibiotic resistance in Gram-negative bacteria. Its well-defined mechanism of action, centered on the disruption of the outer membrane via LPS binding, provides a clear rationale for its synergistic effects with a wide range of antibiotics. The likely induction of bacterial envelope stress responses further highlights the multifaceted impact of this agent on bacterial physiology. The experimental protocols detailed herein provide a robust framework for the further evaluation and development of MD-124 and similar antibiotic adjuvants. Future research should focus on elucidating the precise signaling pathways activated by MD-124-induced membrane stress to further refine our understanding of its comprehensive antibacterial effect.

Chemical and physical properties of Antibacterial agent 124

This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and relevant experimental protocols for Antibacterial agent 124. The information is intended for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery.

Core Compound Information

This compound is a potent inhibitor of bacterial prolyl-tRNA synthetase (ProRS), a critical enzyme in bacterial protein synthesis. Its systematic chemical name is 7-chloro-6-fluoro-3-[2-oxo-3-[(2S)-piperidin-2-yl]propyl]quinazolin-4-one.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound. The data is derived from computed descriptors from publicly available chemical databases.

| Identifier | Value |

| IUPAC Name | 7-chloro-6-fluoro-3-[2-oxo-3-[(2S)-piperidin-2-yl]propyl]quinazolin-4-one |

| Molecular Formula | C16H17ClFN3O2 |

| PubChem CID | 138393306 |

| ChEMBL ID | CHEMBL5178546 |

| Physicochemical Property | Value |

| Molecular Weight | 337.77 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Exact Mass | 337.0993326 Da |

| Topological Polar Surface Area | 61.8 Ų |

| Heavy Atom Count | 23 |

| Complexity | 502 |

Mechanism of Action

This compound exerts its antibacterial effect by specifically targeting and inhibiting bacterial prolyl-tRNA synthetase (ProRS). This enzyme is responsible for charging proline to its cognate tRNA, a crucial step in protein synthesis. By inhibiting ProRS, the agent effectively halts the incorporation of proline into newly synthesized polypeptides, leading to the cessation of bacterial growth and, ultimately, cell death. A study has shown that it is a potent inhibitor of Staphylococcus aureus ProRS with an IC50 of 0.18 μM.

Caption: Inhibition of Prolyl-tRNA Synthetase by this compound.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and biological evaluation of this compound and similar quinazolinone derivatives.

Synthesis of Quinazolinone Derivatives (General Protocol)

A common synthetic route to 2,3-disubstituted 4(3H)-quinazolinones involves a multi-step process starting from anthranilic acid.

Step 1: Synthesis of 2-Benzamido-4-chloro-5-fluorobenzoic acid To a solution of 2-amino-4-chloro-5-fluorobenzoic acid in pyridine, benzoyl chloride is added dropwise at 0°C. The mixture is stirred at room temperature for several hours. After completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried to yield the product.

Step 2: Synthesis of 7-Chloro-6-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one The product from Step 1 is refluxed with acetic anhydride for several hours. The excess solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent like ethanol to give the benzoxazinone intermediate.

Step 3: Synthesis of 3-Amino-7-chloro-6-fluoro-2-phenylquinazolin-4(3H)-one The benzoxazinone intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the product precipitates and is collected by filtration, washed, and dried.

Step 4: Synthesis of the Final Compound (Representative) The amino-quinazolinone from Step 3 is reacted with a suitable alkylating or acylating agent to introduce the desired substituent at the 3-position. For this compound, this would involve a reaction with a protected (S)-piperidin-2-yl-containing propyl halide, followed by deprotection.

Caption: General workflow for the synthesis and evaluation of antibacterial agents.

Antibacterial Susceptibility Testing

The antibacterial activity of the compound is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus) is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Determination of MBC: Aliquots from the wells showing no visible growth are plated onto agar plates and incubated. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

The inhibitory effect of the compound on ProRS can be determined using an in vitro enzymatic assay that measures the aminoacylation of tRNA.

-

Reaction Mixture: The assay is performed in a reaction buffer containing HEPES, MgCl2, KCl, DTT, ATP, and radiolabeled L-proline.

-

Enzyme and Substrates: Purified recombinant ProRS enzyme and total tRNA are added to the reaction mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of the enzyme or tRNA.

-

Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound.

-

Measurement of Activity: The reaction is allowed to proceed for a specific time at 37°C and then stopped by spotting the reaction mixture onto filter paper and precipitating the tRNA with trichloroacetic acid. The amount of radiolabeled proline attached to the tRNA is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

In Vitro Efficacy of Antibacterial Agent MD-124: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro efficacy of the antibacterial adjuvant MD-124. MD-124 has demonstrated significant potential in restoring and enhancing the potency of existing antibiotics against multi-drug resistant (MDR) Gram-negative bacteria. Its primary mechanism of action is the selective permeabilization of the bacterial outer membrane, thereby increasing the intracellular concentration of co-administered antibiotics. This guide summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and provides visualizations of the agent's mechanism and experimental workflows.

Introduction

The rise of antibiotic resistance is a critical global health challenge. A promising strategy to combat this is the development of antibiotic adjuvants, compounds that can restore the effectiveness of existing antibiotics. Antibacterial agent MD-124 is a potent, small-molecule adjuvant that has been shown to sensitize various Gram-negative bacterial species, including clinically important MDR pathogens, to a wide range of antibiotics with diverse mechanisms of action[1]. This whitepaper will delve into the in vitro studies that have characterized the efficacy of MD-124.

In Vitro Efficacy Data

The primary in vitro measure of MD-124's efficacy is its ability to reduce the Minimum Inhibitory Concentration (MIC) of conventional antibiotics. As an adjuvant, MD-124 is used at concentrations that are not directly bacteriostatic or bactericidal[1]. The MIC of MD-124 alone against E. coli has been determined to be 50 μg/mL[1]. However, at concentrations well below its MIC, it exhibits a profound synergistic effect.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the potentiation effect of MD-124 on the MIC of various antibiotics against key Gram-negative pathogens.

Table 1: Synergistic Activity of MD-124 with Rifampicin against Escherichia coli [1]

| MD-124 Concentration (μg/mL) | Rifampicin MIC (μg/mL) | Fold Reduction in Rifampicin MIC |

| 0 | 10 | - |

| 5 | 0.02 | 512 |

| 12 | 0.0006 | >16,000 |

Table 2: Synergistic Activity of MD-124 with Various Antibiotics against Escherichia coli [1]

| Antibiotic | Fold Reduction in MIC in the presence of 5 μg/mL MD-124 |

| Clarithromycin | 256 |

| Erythromycin | 128 |

| Novobiocin | 64 |

| Trovafloxacin | 32 |

| Polymyxin B | 32 |

| Chloramphenicol | 8 |

Table 3: Synergistic Activity of MD-124 with Rifampicin against Acinetobacter baumannii (ATCC 17978) [1]

| MD-124 Concentration (μg/mL) | Rifampicin MIC (μg/mL) | Fold Reduction in Rifampicin MIC |

| 0 | 5 | - |

| 5 | 0.04 | 125 |

| 7 | 0.01 | 500 |

Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics

As of the latest available data, specific Minimum Bactericidal Concentration (MBC) and time-kill kinetic studies for MD-124 have not been extensively published. This is likely because, at the concentrations where it exerts its adjuvant effect (e.g., 5-10 μg/mL), MD-124 itself does not exhibit direct bactericidal or bacteriostatic activity[1]. Its role is to facilitate the entry of other antibiotics to reach their target sites at concentrations that are bactericidal. Therefore, the bactericidal activity and time-kill kinetics would be primarily determined by the partner antibiotic.

Mechanism of Action: Outer Membrane Permeabilization

MD-124 functions by selectively permeabilizing the outer membrane of Gram-negative bacteria[1]. This disruption of the outer membrane barrier allows antibiotics that are normally excluded to enter the periplasmic space and reach their targets in the inner membrane or cytoplasm.

The following diagram illustrates the proposed workflow of MD-124's mechanism of action.

Mechanism of Action of MD-124.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the in vitro efficacy of MD-124.

Checkerboard Assay for Synergy Testing

This assay is used to determine the synergistic effect of two antimicrobial agents when used in combination.

Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of MD-124 and the partner antibiotic in an appropriate solvent.

-

Prepare a two-fold serial dilution of each agent in a 96-well microtiter plate. MD-124 is typically diluted along the y-axis, and the antibiotic along the x-axis.

-

-

Inoculum Preparation:

-

Culture the test bacterium (e.g., E. coli ATCC 25922 or A. baumannii ATCC 17978) overnight in Mueller-Hinton Broth (MHB).

-

Dilute the overnight culture to a final concentration of approximately 5 x 105 Colony Forming Units (CFU)/mL in fresh MHB.

-

-

Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, determine the MIC of each agent alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600).

-

The Fractional Inhibitory Concentration (FIC) index is calculated to quantify synergy. A FICI of ≤ 0.5 is indicative of synergy.

-

The following diagram illustrates the workflow for a checkerboard assay.

Checkerboard Assay Workflow.

Lysozyme-Based Outer Membrane Permeability Assay

This assay is used to confirm that an agent disrupts the outer membrane of Gram-negative bacteria, making the underlying peptidoglycan layer accessible to lysozyme.

Protocol:

-

Bacterial Culture Preparation:

-

Grow the test bacterium (e.g., E. coli ATCC 25922) to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the cells in the buffer to a specific optical density.

-

-

Assay Setup:

-

In a 96-well plate, add the bacterial suspension to wells containing various concentrations of MD-124.

-

Include control wells with bacteria only and bacteria with lysozyme only.

-

-

Lysozyme Treatment:

-

Add a solution of lysozyme to the wells.

-

Monitor the decrease in optical density at 600 nm over time. A decrease in OD600 indicates cell lysis due to the degradation of the peptidoglycan by lysozyme, which can only occur if the outer membrane has been permeabilized.

-

The following diagram illustrates the logical relationship in the lysozyme assay.

Lysozyme Assay Logic.

Conclusion

The in vitro data strongly support the role of MD-124 as a potent antibacterial adjuvant. By permeabilizing the outer membrane of Gram-negative bacteria, it dramatically lowers the MIC of a broad range of antibiotics, including those against which the bacteria are resistant. While further studies are needed to elucidate the precise molecular interactions and to determine its efficacy in more complex in vivo models, the current in vitro evidence positions MD-124 as a promising candidate for further development in the fight against antimicrobial resistance.

References

The Specificity of Antibacterial Agent 124: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial agent MD-124, focusing on its target organism specificity, mechanism of action, and the experimental methodologies used to characterize its activity. MD-124 has been identified as a potent small-molecule adjuvant capable of restoring and enhancing the efficacy of existing antibiotics against multi-drug resistant (MDR) Gram-negative bacteria.

Executive Summary

Antibacterial agent MD-124 demonstrates a high degree of specificity for Gram-negative bacteria. Its primary mechanism of action is the selective permeabilization of the outer membrane of these bacteria, a function attributed to its interaction with lipopolysaccharide (LPS). This targeted disruption of the outer membrane allows for increased intracellular concentration of other antibiotics, thereby potentiating their antibacterial effects. MD-124 itself exhibits no significant bactericidal or bacteriostatic activity at concentrations where it effectively sensitizes bacteria to other drugs. This document summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and provides visualizations of its mechanism and experimental workflows.

Target Organism Specificity and Efficacy

MD-124's activity is directed towards Gram-negative bacteria. It has been shown to be effective against a range of clinically relevant species, including multi-drug resistant strains. The efficacy of MD-124 as a sensitizing agent has been quantified using checkerboard assays to determine the fold decrease in the Minimum Inhibitory Concentration (MIC) of various antibiotics.

Quantitative Data: Synergistic Activity with Rifampicin

The following tables summarize the results of checkerboard assays demonstrating the synergistic effect of MD-124 with the antibiotic rifampicin against Escherichia coli and Acinetobacter baumannii.

Table 1: Synergistic Effect of MD-124 and Rifampicin against E. coli

| Treatment Condition | Rifampicin MIC (μg/mL) | Fold Decrease in MIC |

| Rifampicin alone | >1024 | - |

| Rifampicin + 5 µg/mL MD-124 | 2 | 512 |

Table 2: Synergistic Effect of MD-124 and Rifampicin against A. baumannii (ATCC 17978) [1]

| Treatment Condition | Rifampicin MIC (μg/mL) | Fold Decrease in MIC |

| Rifampicin alone | 5 | - |

| Rifampicin + 5 µg/mL MD-124 | 0.04 | 125 |

| Rifampicin + 7 µg/mL MD-124 | 0.01 | 500 |

Mechanism of Action

The primary molecular target of MD-124 in Gram-negative bacteria is the lipopolysaccharide (LPS) in the outer membrane.[1] Molecular dynamics simulations have shown that MD-124 rapidly adsorbs to LPS molecules.[1] This interaction leads to the permeabilization of the outer membrane, allowing antibiotics that are normally excluded to penetrate the cell and reach their intracellular targets.

References

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 124

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in the field of microbiology and infectious disease research. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] The determination of the MIC is a critical step in the evaluation of new antimicrobial agents, providing essential data on their potency and spectrum of activity. These values are instrumental in guiding preclinical and clinical research, establishing susceptibility breakpoints, and monitoring the emergence of antimicrobial resistance.

This document provides detailed protocols for determining the MIC of a novel investigational compound, designated here as Antibacterial Agent 124. The methodologies described are based on widely accepted standards, such as those published by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.[4][5][6] The primary methods covered are Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).

General Considerations for this compound

Before proceeding with MIC testing, certain physicochemical properties of this compound must be considered:

-

Solubility: The solvent used to dissolve and dilute this compound should not possess any intrinsic antimicrobial activity and should be compatible with the test medium. Common solvents include water, dimethyl sulfoxide (DMSO), or ethanol. The final concentration of the solvent in the assay should be kept to a minimum (typically ≤1%) to avoid any inhibitory effects on microbial growth.

-

Stability: The stability of this compound in solution and in the test medium at 35-37°C should be established. Degradation of the compound during incubation can lead to an overestimation of the MIC.

-

Binding to Materials: Some compounds may adhere to plastic surfaces, such as those of microtiter plates. This can reduce the effective concentration of the agent in the medium. The use of low-binding plates may be necessary.

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents due to its efficiency and amenability to automation.[7][8][9] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

Materials:

-

This compound

-

Sterile 96-well microtiter plates (U- or V-bottom)[10]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

-

Bacterial strain(s) of interest

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard[12]

-

Spectrophotometer or nephelometer

-

Multichannel pipette

-

Incubator (35 ± 2°C)[9]

-

Appropriate quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL).[8] The solvent used should be appropriate for the agent's solubility.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter if it is not sterile.

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[10]

-

Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.[10]

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[10]

-

Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[10]

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Do not add inoculum to the sterility control wells (column 12).

-

Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

-

-

Interpretation of Results:

-

After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.[8]

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Workflow for Broth Microdilution MIC Determination

Caption: Workflow for determining the MIC of this compound using the broth microdilution method.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing a large number of bacterial isolates against a few antimicrobial agents.[14] It involves incorporating various concentrations of the antimicrobial agent into an agar medium, onto which the test organisms are then inoculated.[7][15]

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA)[15]

-

Sterile petri dishes (100 mm or 150 mm)

-

Bacterial strain(s) of interest

-

Sterile saline (0.85%) or PBS

-

0.5 McFarland turbidity standard

-

Inoculum replicating apparatus (optional, but recommended for high-throughput testing)

-

Water bath (48-50°C)

-

Incubator (35 ± 2°C)

-

Appropriate QC bacterial strains

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a sterile stock solution of this compound at a concentration 10 times the highest desired final concentration in the agar.

-

-

Preparation of Agar Plates:

-

Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar in a water bath to 48-50°C.[15]

-

Prepare a series of twofold dilutions of the this compound stock solution.

-

Add 2 mL of each antibiotic dilution to 18 mL of molten MHA to create a 1:10 dilution, resulting in the final desired antibiotic concentrations.[16] Mix gently but thoroughly to avoid air bubbles and pour into sterile petri dishes.

-

Also prepare a growth control plate containing no antibiotic.

-

Allow the agar to solidify completely at room temperature.

-

-

Preparation of Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

This results in an inoculum of approximately 1-2 x 10⁸ CFU/mL.

-

-

Inoculation and Incubation:

-

Spot-inoculate the surface of each agar plate with 1-2 µL of the standardized bacterial suspension, delivering approximately 10⁴ CFU per spot.[14] An inoculum replicating apparatus can be used to inoculate multiple isolates simultaneously.

-

Allow the inoculated spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.[14][15]

-

The growth control plate should show confluent growth.

-

Workflow for Agar Dilution MIC Determination

Caption: Workflow for determining the MIC of this compound using the agar dilution method.

Gradient Diffusion Method (E-test)

The E-test is a quantitative method that utilizes a predefined, continuous, and exponential gradient of an antimicrobial agent immobilized on a plastic strip.[12][17] This method is convenient for testing individual isolates and provides an MIC value from a continuous scale.

Materials:

-

Custom E-test strips for this compound (to be manufactured)

-

Mueller-Hinton Agar (MHA) plates (uniform depth of 4 mm)[12]

-

Bacterial strain(s) of interest

-

Sterile saline (0.85%) or PBS

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

-

Appropriate QC bacterial strains

Protocol:

-

Preparation of MHA Plates:

-

Prepare MHA plates with a uniform depth of 4 mm. The agar surface should be moist but free of visible water droplets.

-

-

Preparation of Inoculum:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as previously described.

-

-

Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.

-

Allow the plate to dry for 5-15 minutes at room temperature with the lid slightly ajar.

-

-

Application of E-test Strip and Incubation:

-

Aseptically apply the E-test strip for this compound to the center of the inoculated agar surface. Ensure the entire length of the strip is in contact with the agar.

-

Once applied, do not move the strip.

-

Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, a symmetrical inhibition ellipse will be visible around the strip.[12]

-

Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[18][19] If the intersection falls between two markings, round up to the next higher value.[12]

-

Logical Flow for Gradient Diffusion (E-test) MIC Determination

Caption: Logical flow for determining the MIC of this compound using the gradient diffusion (E-test) method.

Data Presentation

All quantitative data should be summarized in a clear and structured format. The following table provides a template for presenting MIC data for this compound against a panel of bacterial strains.

| Bacterial Strain | ATCC No. | Broth Microdilution MIC (µg/mL) | Agar Dilution MIC (µg/mL) | E-test MIC (µg/mL) |

| Staphylococcus aureus | 29213 (QC) | |||

| Enterococcus faecalis | 29212 (QC) | |||

| Escherichia coli | 25922 (QC) | |||

| Pseudomonas aeruginosa | 27853 (QC) | |||

| Clinical Isolate 1 | N/A | |||

| Clinical Isolate 2 | N/A | |||

| ... | ... |

Quality Control

Adherence to a rigorous quality control program is essential for ensuring the accuracy and reproducibility of MIC testing.

-

Reference Strains: A set of well-characterized reference strains, such as those recommended by CLSI (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, E. faecalis ATCC 29212), should be tested concurrently with each batch of experiments.

-

Acceptable Ranges: The MIC values obtained for the QC strains must fall within the acceptable ranges published by standards organizations like CLSI.[5] If the QC results are out of range, the test results for the investigational agent are considered invalid, and the experiment must be repeated.

-

Purity Check: After preparing the inoculum, streak a sample onto a non-selective agar plate to check for purity.

-

Growth and Sterility Controls: The inclusion of growth and sterility controls in each assay is mandatory to validate the viability of the inoculum and the sterility of the medium, respectively.

References

- 1. scilit.com [scilit.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 5. goums.ac.ir [goums.ac.ir]

- 6. iacld.com [iacld.com]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. goldbio.com [goldbio.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 12. E-TEST (Epsilometer): Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Agar dilution - Wikipedia [en.wikipedia.org]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. youtube.com [youtube.com]

- 17. medicallabnotes.com [medicallabnotes.com]

- 18. Etest - Wikipedia [en.wikipedia.org]

- 19. microbenotes.com [microbenotes.com]

Application Note: Solubilization of Antibacterial Agent 124 for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solubilization of Antibacterial Agent 124, a representative novel, poorly water-soluble compound, for use in in vitro antibacterial susceptibility assays, such as Minimum Inhibitory Concentration (MIC) testing.

Introduction

This compound is a promising new synthetic molecule with potent activity against a range of bacterial pathogens. However, like many novel drug candidates, it exhibits poor solubility in aqueous media, a characteristic that presents a significant challenge for in vitro biological evaluation.[1][2][3] Approximately 40% of approved drugs and up to 90% of drug candidates are poorly water-soluble.[1][2] This application note describes a reliable method for solubilizing this compound using Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution, which can then be serially diluted in standard bacterial culture media for downstream assays.

Materials and Reagents

-

This compound (powder form)

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade (e.g., Sigma-Aldrich, Cat. No. D2650)

-

Mueller-Hinton Broth (MHB) or other appropriate sterile bacterial culture medium

-

Sterile, amber glass vials or clear vials wrapped in aluminum foil if the compound is light-sensitive[4]

-

Sterile, polypropylene microcentrifuge tubes (1.5 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, for difficult-to-dissolve compounds)[4]

-

Sterile, serological pipettes and pipette tips

Quantitative Data Summary

The solubility of this compound was determined in several common laboratory solvents. The data is summarized in the table below for easy reference and comparison.

| Solvent | Solubility (mg/mL) | Observations |

| Water | < 0.01 | Insoluble |

| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 | Insoluble |

| Ethanol (95%) | 1.5 | Sparingly soluble, may precipitate upon dilution |

| Methanol | ~1.0 | Sparingly soluble |

| Dimethyl Sulfoxide (DMSO) | > 50 | Freely Soluble, forms a clear solution |

Note: This data is representative of a typical poorly water-soluble antibacterial compound. Researchers should determine the specific solubility for their compound.

Experimental Protocols

Protocol for Preparation of a 10 mg/mL Stock Solution

This protocol details the steps to prepare a high-concentration primary stock solution of this compound in DMSO.

-

Preparation: Work in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.

-

Weighing the Compound: Tare a sterile, amber 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 10 mg of this compound powder into the tube.[5]

-

Adding Solvent: Add 1.0 mL of sterile DMSO to the microcentrifuge tube containing the compound.[5]

-

Dissolution: Tightly cap the tube and vortex at high speed for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.[5] If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[4]

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[6]

Protocol for Serial Dilution in Culture Medium for MIC Assay

This protocol describes the preparation of working solutions from the DMSO stock for a standard broth microdilution MIC assay in a 96-well plate format.

-

Intermediate Dilution (Optional but Recommended): To minimize the final DMSO concentration, first create an intermediate dilution of the stock solution in the culture medium. For example, dilute the 10 mg/mL stock 1:10 in sterile MHB to create a 1 mg/mL (1000 µg/mL) intermediate stock.

-

Assay Plate Preparation: Add a defined volume (e.g., 100 µL) of sterile MHB to all wells of a 96-well microtiter plate, except for the first column.

-

Serial Dilution: Add double the volume (e.g., 200 µL) of the highest desired concentration of the antibacterial agent (prepared from the stock solution in MHB) to the first column of the plate.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column.

-

Solvent Control: It is crucial to include a solvent toxicity control.[7] This well should contain the highest concentration of DMSO that will be present in the assay (e.g., 1% or less) in MHB with the bacterial inoculum but without the antibacterial agent to ensure the solvent itself does not inhibit bacterial growth.[7]

-

Inoculation: Add the standardized bacterial inoculum to each well, bringing the total volume to the final desired volume (e.g., 200 µL).

Visualizations

Experimental Workflow Diagram

References

- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. emulatebio.com [emulatebio.com]

- 5. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Drug Combination Studies with Antibacterial Agent 124

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting drug combination studies involving Antibacterial Agent 124. The protocols outlined below are intended to facilitate the systematic evaluation of synergistic, additive, indifferent, or antagonistic interactions between this compound and other antimicrobial agents.

Introduction

The increasing prevalence of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including combination therapy.[1][2] Combining antibacterial agents can offer several advantages, such as enhanced efficacy, a broader spectrum of activity, and the potential to reduce the emergence of resistant strains.[2][3] This document details the experimental design, protocols, and data interpretation for assessing the in vitro interactions of this compound with other drugs.

The primary methods covered are the checkerboard assay for determining the nature of the interaction and the time-kill curve assay for evaluating the pharmacodynamics of the drug combination.[4][5][6]

Key Concepts in Drug Combination Studies

Understanding the different types of drug interactions is crucial for interpreting experimental outcomes. The common classifications are:

-

Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.[7][8][9]

-

Additivity: The combined effect is equal to the sum of the individual effects.[8][9][10]

-

Indifference: The combined effect is similar to that of the more active drug alone.

-

Antagonism: The combined effect is less than the effect of the more active drug alone.[8][10]

The Fractional Inhibitory Concentration Index (FICI) is a widely used metric to quantify these interactions derived from the checkerboard assay.[5][11][12]

Experimental Design and Protocols

A systematic approach is essential for obtaining reliable and reproducible data in drug combination studies. The following sections provide detailed protocols for the recommended assays.

Protocol 1: Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of two drugs, both individually and in combination.[4][5][13] This allows for the calculation of the FICI.

Materials:

-

This compound (stock solution of known concentration)

-

Combination drug (stock solution of known concentration)

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Incubator (35°C)

-

Microplate reader (optional, for OD measurements)

Procedure:

-

Prepare Bacterial Inoculum: Culture the bacterial strain overnight and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]

-

Prepare Drug Dilutions:

-

Inoculate the Plate: Add the prepared bacterial inoculum to each well containing the drug dilutions.

-

Controls: Include wells with no drugs (growth control), each drug alone (to determine individual MICs), and no bacteria (sterility control).

-

Incubation: Incubate the plate at 35°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Checkerboard Assay Results

The results of the checkerboard assay can be summarized in a table format to clearly present the MIC values.

| This compound (µg/mL) | Combination Drug (µg/mL) | Growth (+/-) |

| MIC of Agent 124 alone | 0 | - |

| ... | ... | ... |

| 0 | MIC of Combination Drug alone | - |

| ... | ... | ... |

| Concentration A in combination | Concentration B in combination | - (This is the combination MIC) |

FICI Calculation and Interpretation:

The FICI is calculated using the following formula:

FICI = FIC of Agent 124 + FIC of Combination Drug

Where:

-

FIC of Agent 124 = (MIC of Agent 124 in combination) / (MIC of Agent 124 alone)

-

FIC of Combination Drug = (MIC of Combination Drug in combination) / (MIC of Combination Drug alone)[11][12][14]

The interpretation of the FICI value is as follows:

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy[11][14] |

| > 0.5 to ≤ 1.0 | Additivity[11][15] |

| > 1.0 to < 4.0 | Indifference[11][14] |

| ≥ 4.0 | Antagonism[11][14] |

Protocol 2: Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.[6][16] This dynamic assessment complements the static information provided by the checkerboard assay.

Materials:

-

This compound

-

Combination drug

-

Bacterial strain of interest

-

CAMHB

-

Sterile culture tubes or flasks

-

Shaking incubator (37°C)

-

Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Procedure:

-

Prepare Bacterial Culture: Grow the bacterial strain to the logarithmic phase of growth (approximately 10^6 to 10^7 CFU/mL).

-

Set up Test Conditions: Prepare culture tubes with CAMHB containing:

-

No drug (growth control)

-

This compound alone (at a relevant concentration, e.g., MIC)

-

Combination drug alone (at a relevant concentration, e.g., MIC)

-

The combination of this compound and the other drug (at relevant concentrations).

-

-

Inoculate and Incubate: Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.[16] Incubate the tubes in a shaking incubator at 37°C.

-

Sample and Enumerate: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube. Perform serial dilutions and plate onto appropriate agar to determine the number of viable bacteria (CFU/mL).

-

Plot Time-Kill Curves: Plot the log10 CFU/mL against time for each condition.

Data Presentation: Time-Kill Assay Results

The data from the time-kill assay should be presented in a table showing the log10 CFU/mL at each time point for all tested conditions.

| Time (hours) | Growth Control (log10 CFU/mL) | Agent 124 (log10 CFU/mL) | Combination Drug (log10 CFU/mL) | Agent 124 + Combination Drug (log10 CFU/mL) |

| 0 | ||||

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 |

Interpretation of Time-Kill Curves:

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[16]

-

Bactericidal activity is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[16]

Visualizations

The following diagrams illustrate key concepts and workflows in drug combination studies.

References

- 1. Leveraging laboratory and clinical studies to design effective antibiotic combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leveraging Laboratory and Clinical Studies to Design Effective Antibiotic Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic analysis of drug combinations against Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 11. Types of Drug-Drug Interactions – Principles of Pharmacology – Study Guide [open.lib.umn.edu]

- 10. Additivity of inhibitory effects in multidrug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]

- 12. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-UV Method for the Quantification of Antibacterial Agent 124 in Human Plasma

Abstract

This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Antibacterial Agent 124 in human plasma. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with ultraviolet (UV) detection. The method was validated according to the general principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2][3] The calibration curve was linear over the concentration range of 0.1 to 20 µg/mL. The intra- and inter-day precision and accuracy were within acceptable limits. This method is suitable for pharmacokinetic and therapeutic drug monitoring studies of this compound.

Introduction

This compound is a novel broad-spectrum antibiotic under development for the treatment of multidrug-resistant infections. To support preclinical and clinical studies, a validated bioanalytical method for the quantification of this compound in biological matrices is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the determination of drugs in biological fluids due to its sensitivity and reproducibility.[4][5] This note details a validated HPLC-UV method for the quantification of this compound in human plasma. The sample preparation involves a simple protein precipitation with acetonitrile, which is a common and effective technique for removing protein interferences from plasma samples.[6][7][8][9]

Experimental

Materials and Reagents

-

This compound reference standard (99.5% purity)

-

Internal Standard (IS), Compound XYZ (99.8% purity)

-

HPLC-grade acetonitrile and methanol (Fisher Scientific)

-

Formic acid (≥98%, Sigma-Aldrich)

-

Ultrapure water (18.2 MΩ·cm) from a Milli-Q system (Millipore)

-

Drug-free human plasma (BioIVT)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector was used for this analysis. The specific conditions are summarized in Table 1. Reversed-phase HPLC is a common choice for separating small molecules like antibiotics from complex matrices.[10][11][12]

Table 1: HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II LC System |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detector | UV-Vis Detector |

| Detection Wavelength | 275 nm |

| Internal Standard (IS) | Compound XYZ |

| Run Time | 10 minutes |

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Primary stock solutions of this compound (1 mg/mL) and the IS (1 mg/mL) were prepared in methanol.

-

Working Solutions: A series of working standard solutions of this compound were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range. A working solution of the IS was prepared at 10 µg/mL.

-

Calibration Standards and QC Samples: Calibration standards were prepared by spiking drug-free human plasma with the appropriate working standard solutions to yield final concentrations of 0.1, 0.2, 0.5, 1, 5, 10, and 20 µg/mL. Quality control (QC) samples were prepared in the same manner at three concentration levels: LQC (0.3 µg/mL), MQC (8 µg/mL), and HQC (16 µg/mL).

Sample Preparation Protocol

The sample preparation is designed to remove proteins that can interfere with the analysis.[8][13] Protein precipitation with acetonitrile is a rapid and effective method for this purpose.[6][7]

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (10 µg/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial.

-

Inject 20 µL of the supernatant into the HPLC system.

Figure 1. Workflow for the preparation of plasma samples.

Method Validation

The developed method was validated according to established guidelines for bioanalytical method validation.[1][14][15]

Linearity and Range

The linearity of the method was determined by analyzing calibration standards at seven concentration levels. The calibration curve was constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration. The method was found to be linear over the range of 0.1-20 µg/mL, with a coefficient of determination (r²) greater than 0.998.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of the LQC, MQC, and HQC samples on three separate days. The results are summarized in Table 2. The percentage relative error (%RE) for accuracy and the coefficient of variation (CV%) for precision were within the acceptable limit of ±15%.[7]

Table 2: Intra- and Inter-Day Accuracy and Precision

| QC Level | Nominal Conc. (µg/mL) | Intra-Day Precision (CV%) | Intra-Day Accuracy (%RE) | Inter-Day Precision (CV%) | Inter-Day Accuracy (%RE) |

| LQC | 0.3 | 4.8% | -2.5% | 6.2% | -3.1% |

| MQC | 8.0 | 2.1% | 1.3% | 3.5% | 0.8% |

| HQC | 16.0 | 1.9% | 0.8% | 2.8% | 1.5% |

Selectivity

The selectivity of the method was assessed by analyzing blank human plasma from six different sources. No significant interfering peaks were observed at the retention times of this compound or the IS, demonstrating the method's selectivity.

Recovery

The extraction recovery of this compound from human plasma was determined by comparing the peak areas of the analyte from extracted QC samples with those of unextracted standards at the same concentration. The recovery was consistent across the three QC levels, as shown in Table 3.

Table 3: Extraction Recovery

| QC Level | Nominal Conc. (µg/mL) | Mean Recovery (%) |

| LQC | 0.3 | 92.5% |

| MQC | 8.0 | 95.1% |

| HQC | 16.0 | 94.3% |

Results and Discussion

Under the described chromatographic conditions, this compound and the IS were well-separated with retention times of approximately 4.5 and 6.2 minutes, respectively. The total run time of 10 minutes allows for a high throughput of samples. The simple protein precipitation protocol proved to be effective and reproducible for plasma sample cleanup.[13][16] The validation data demonstrates that the method is linear, accurate, precise, and selective for the quantification of this compound in human plasma.

Figure 2. High-level overview of the analytical process.

Conclusion

The HPLC-UV method described in this application note is a validated, simple, and reliable procedure for the quantification of this compound in human plasma. The method meets the requirements for bioanalytical method validation and is suitable for use in pharmacokinetic and clinical studies.

References

- 1. fda.gov [fda.gov]

- 2. labs.iqvia.com [labs.iqvia.com]

- 3. moh.gov.bw [moh.gov.bw]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]

- 7. New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nacalai.com [nacalai.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 15. hhs.gov [hhs.gov]

- 16. btrc-charity.org [btrc-charity.org]

Application Notes & Protocols: Liposomal Delivery System for Antibacterial Agent 124

**Abstract

This document provides detailed application notes and protocols for the development and characterization of a liposomal delivery system for the novel Antibacterial Agent 124. This formulation is designed to enhance the therapeutic index of Agent 124 by improving its solubility, reducing systemic toxicity, and providing controlled release.[1][2] These protocols are intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of advanced antibacterial therapies.

Introduction to this compound Delivery

This compound is a potent, broad-spectrum antimicrobial compound. However, its clinical utility is hampered by poor aqueous solubility and a narrow therapeutic window, necessitating a sophisticated drug delivery strategy. Nanoparticle-based delivery systems, particularly liposomes, offer a promising solution by encapsulating the agent, thereby improving its pharmacokinetic profile and reducing off-target side effects.[2][3][4] Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, enhance stability, and facilitate targeted delivery to infection sites.[5][6][7] This application note describes the formulation of Agent 124 into a liposomal carrier and details the essential protocols for its characterization and preclinical evaluation.

Rationale for Liposomal Formulation

The encapsulation of antibacterial agents in liposomes provides several key advantages:

-

Enhanced Solubility: Liposomes can carry hydrophobic drugs like Agent 124 within their lipid bilayer, increasing apparent solubility in aqueous environments.[1]

-

Improved Stability: The liposomal carrier protects the encapsulated drug from degradation in the physiological environment.[5]

-

Reduced Toxicity: By controlling the release and biodistribution of the drug, liposomal formulations can minimize exposure to healthy tissues and reduce systemic side effects.[4][7]

-

Overcoming Resistance: High concentrations of antibiotics can be delivered directly to bacteria, potentially by fusing with the bacterial membrane, which may help overcome certain resistance mechanisms.[2][5]

Below is a diagram illustrating the logic behind using a liposomal delivery system for Agent 124.

Caption: Logical flow from challenges of Agent 124 to liposomal solutions.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis, characterization, and in vitro evaluation of Liposomal Agent 124.

Protocol: Preparation of Liposomal Agent 124

This protocol details the thin-film hydration method followed by extrusion to produce unilamellar vesicles.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

This compound

-

Chloroform/Methanol solvent mixture (2:1, v/v)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Rotary evaporator

-

Bath sonicator

-

Lipid extruder with polycarbonate membranes (100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve DPPC, cholesterol (e.g., in a 2:1 molar ratio), and this compound in the chloroform/methanol solvent mixture in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (Tm for DPPC is 41 °C) until a thin, dry lipid film is formed on the inner wall of the flask.

-

Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.

-

Agitate the flask gently by hand or on a shaker at a temperature above the Tm for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Sonication:

-

Briefly sonicate the MLV suspension in a bath sonicator for 5-10 minutes to aid in dispersion and reduce particle aggregation.

-

-

Extrusion:

-

Assemble the lipid extruder with a 100 nm polycarbonate membrane.

-

Transfer the MLV suspension to the extruder.

-

Extrude the suspension 11-21 times by passing it through the membrane. This process reduces the size and lamellarity of the vesicles, resulting in a suspension of small unilamellar vesicles (SUVs).

-

Store the final liposomal suspension at 4 °C.

-

Protocol: Characterization of Liposomal Agent 124

2.2.1 Particle Size and Zeta Potential

-

Method: Dynamic Light Scattering (DLS).[8]

-

Procedure:

-

Dilute the liposomal suspension with filtered PBS (pH 7.4).

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) using a DLS instrument (e.g., Zetasizer Nano ZS).

-

For Zeta Potential, use the same instrument with an appropriate folded capillary cell to measure the surface charge.

-

Perform all measurements in triplicate.

-

2.2.2 Encapsulation Efficiency and Drug Loading

-

Procedure:

-

Place a known amount of the liposomal formulation into a centrifugal filter unit (e.g., Amicon Ultra, with a molecular weight cut-off below the liposome size).

-

Centrifuge at a specified speed and time (e.g., 4000 x g for 20 minutes) to separate the liposomes from the aqueous phase containing the unencapsulated ("free") drug.

-

Collect the filtrate and measure the concentration of free Agent 124 using a validated analytical method (e.g., UV-Vis Spectroscopy or HPLC).

-

To determine the total drug amount, disrupt a known amount of the original liposomal suspension with a suitable solvent (e.g., methanol) and measure the drug concentration.

-

Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

-

-

Protocol: In Vitro Drug Release Study

-

Procedure:

-

Hydrate a dialysis membrane (with a suitable molecular weight cut-off) according to the manufacturer's instructions.

-

Place a known volume (e.g., 1 mL) of the Liposomal Agent 124 formulation into the dialysis bag.

-

Submerge the sealed bag in a larger volume of release medium (e.g., 100 mL of PBS, pH 7.4) in a beaker, maintained at 37 °C with constant stirring. This setup ensures sink conditions.[10]

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.

-

Replenish the medium with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

-

Analyze the concentration of Agent 124 in the collected samples using a validated analytical method.

-

Plot the cumulative percentage of drug released versus time.

-

Protocol: In Vitro Antibacterial Efficacy

-

Method: Broth Microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[11][12][13]

-

Procedure:

-

MIC Determination:

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton Broth (MHB).[13]

-

In a 96-well microtiter plate, perform a two-fold serial dilution of Free Agent 124, Liposomal Agent 124, and empty liposomes (as a control).[11]

-

Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[12][13]

-

-

MBC Determination:

-

Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the plates at 37 °C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14]

-

-

Protocol: In Vitro Cytotoxicity Assay

-

Method: MTT Assay for assessing mammalian cell viability.[15][16]

-

Procedure:

-

Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Free Agent 124, Liposomal Agent 124, and empty liposomes for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a control.

-

After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Remove the medium and dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Data Presentation: Representative Results

The following tables summarize hypothetical data obtained from the characterization and evaluation of Liposomal Agent 124.

Table 1: Physicochemical Properties of Liposomal Agent 124

| Parameter | Mean Value | Standard Deviation |

|---|---|---|

| Particle Size (d.nm) | 105.2 nm | ± 3.1 nm |

| Polydispersity Index (PDI) | 0.15 | ± 0.02 |

| Zeta Potential (mV) | -15.8 mV | ± 1.2 mV |

| Encapsulation Efficiency (%) | 92.5 % | ± 2.4 % |

| Drug Loading (%) | 4.6 % | ± 0.3 % |

Table 2: In Vitro Antibacterial Efficacy (MIC/MBC in µg/mL)

| Formulation | S. aureus MIC | S. aureus MBC | E. coli MIC | E. coli MBC |

|---|---|---|---|---|

| Free Agent 124 | 2 | 4 | 4 | 8 |

| Liposomal Agent 124 | 2 | 4 | 4 | 8 |

| Empty Liposomes | > 256 | > 256 | > 256 | > 256 |

Table 3: In Vitro Cytotoxicity (IC50 in µg/mL on HEK293 cells)

| Formulation | 24-hour IC50 | 48-hour IC50 |

|---|---|---|

| Free Agent 124 | 15.2 | 8.5 |

| Liposomal Agent 124 | 45.8 | 30.1 |

| Empty Liposomes | > 500 | > 500 |

Visualizations of Workflows and Mechanisms

To facilitate understanding, diagrams representing the experimental workflow and the proposed mechanism of action are provided.

Experimental Workflow Diagram

This diagram outlines the complete process from formulation to in vitro testing.

Caption: Overall experimental workflow for Liposomal Agent 124 development.

Proposed Mechanism of Action Pathway

This diagram illustrates a hypothetical pathway for how Liposomal Agent 124 interacts with and inhibits a bacterial cell.

Caption: Proposed mechanism for enhanced antibacterial activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. tandfonline.com [tandfonline.com]

- 5. Liposomes as Antibiotic Delivery Systems: A Promising Nanotechnological Strategy against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Nano-Based Drug Delivery or Targeting to Eradicate Bacteria for Infection Mitigation: A Review of Recent Advances [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 12. qlaboratories.com [qlaboratories.com]

- 13. microchemlab.com [microchemlab.com]

- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. omicsonline.org [omicsonline.org]

- 16. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Antibacterial Agent 124 in PBS

Welcome to the technical support center for Antibacterial Agent 124. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues when preparing solutions in Phosphate Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in PBS?

A1: this compound is a hydrophobic compound, meaning it has a low affinity for water-based solutions like PBS.[1][2][3] This is a common challenge for many drug candidates, particularly those with complex aromatic structures or high molecular weights.[4] Such compounds tend to aggregate or precipitate in aqueous environments, making it difficult to achieve the desired concentration for in vitro and in vivo experiments.

Q2: What are the initial steps to take when encountering solubility issues with this compound in PBS?

A2: The first step is to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into PBS.[5][6] This method helps to break down the compound's crystal lattice structure, facilitating its dispersion in the aqueous buffer. It is crucial to select a biocompatible organic solvent, especially for cell-based assays.

Q3: What are common organic solvents for preparing a stock solution of a hydrophobic antibacterial agent?

A3: Dimethyl sulfoxide (DMSO) is a widely used organic solvent due to its high solubilizing capacity for a broad range of compounds and its miscibility with water.[2][6][7] Other options include ethanol, methanol, polyethylene glycol 300 (PEG 300), and N,N-dimethylformamide (DMF).[2][5][7] The choice of solvent will depend on the specific experimental requirements and downstream applications.

Q4: What is the maximum recommended concentration of organic solvents in my final PBS solution?

A4: To minimize solvent-induced toxicity in biological assays, the final concentration of the organic solvent should be kept as low as possible, typically below 1% (v/v).[6] It is essential to include a vehicle control (PBS with the same concentration of the organic solvent) in your experiments to account for any effects of the solvent on the biological system.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon dilution into PBS.

This is a common observation when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous buffer. The following troubleshooting steps can help mitigate this issue.